Bienvenue dans la boutique en ligne BenchChem!

Ethyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Regiospecific synthesis Enolate–azide cycloaddition Triazole regiochemistry

Ethyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS 361990-21-8) is a 1,4,5-trisubstituted 1,2,3-triazole heterocycle bearing a 4-bromophenyl N1-substituent, a 5-methyl group, and a 4-ethoxycarbonyl ester. With a molecular formula of C₁₂H₁₂BrN₃O₂ and a molecular weight of 310.15 g·mol⁻¹, the compound is supplied as a white to off-white crystalline powder with a melting point of 120–123 °C and typical commercial purity of ≥95% (often ≥97% with batch-specific HPLC, NMR, and MS certificates).

Molecular Formula C12H12BrN3O2
Molecular Weight 310.15 g/mol
CAS No. 361990-21-8
Cat. No. B3131975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
CAS361990-21-8
Molecular FormulaC12H12BrN3O2
Molecular Weight310.15 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)Br)C
InChIInChI=1S/C12H12BrN3O2/c1-3-18-12(17)11-8(2)16(15-14-11)10-6-4-9(13)5-7-10/h4-7H,3H2,1-2H3
InChIKeyXINJEGKIOUNNCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS 361990-21-8): Procurement-Grade Chemical Identity and Core Specifications for Research Sourcing


Ethyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS 361990-21-8) is a 1,4,5-trisubstituted 1,2,3-triazole heterocycle bearing a 4-bromophenyl N1-substituent, a 5-methyl group, and a 4-ethoxycarbonyl ester [1]. With a molecular formula of C₁₂H₁₂BrN₃O₂ and a molecular weight of 310.15 g·mol⁻¹, the compound is supplied as a white to off-white crystalline powder with a melting point of 120–123 °C and typical commercial purity of ≥95% (often ≥97% with batch-specific HPLC, NMR, and MS certificates) . Its verified InChI Key (XINJEGKIOUNNCJ-UHFFFAOYSA-N) and SpectraBase-registered NMR (²H and ¹³C) and GC-MS spectra enable unambiguous identity confirmation in procurement workflows [2]. The compound is catalogued as a heterocyclic building block for life-science research and is not intended for direct human or veterinary use .

Why Ethyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate Cannot Be Replaced by Generic Triazole-4-carboxylate Analogs in Research Procurement


Within the 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxylate chemotype, variation of the N1-aryl substituent generates compounds with identical core scaffolds but divergent physicochemical, electronic, and biological profiles [1]. Simple replacement of the 4-bromophenyl group with a phenyl (CAS 27049-64-5), 4-chlorophenyl (CAS 91396-26-8), or 4-fluorophenyl (CAS 1147216-22-5) congener alters molecular weight, lipophilicity (LogP), and electron density on the triazole ring . Critically, the C–Br bond in the 4-bromophenyl substituent enables downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig) that are inaccessible with the non-halogenated phenyl analog and operate with different oxidative addition kinetics compared to the C–Cl bond in the 4-chlorophenyl variant [2][3]. Biological studies on structurally related β-carboline–triazole hybrids have demonstrated that the 4-bromophenyl substituent confers substantially higher antibacterial potency than comparators bearing 3,4-dichlorophenyl, 4-methoxyphenyl, or unsubstituted phenyl groups, confirming that the bromine atom is a non-interchangeable pharmacophoric element [4]. Consequently, procurement of a generic 'triazole-4-carboxylate' without specifying the 4-bromophenyl substitution pattern carries a high risk of obtaining a compound with fundamentally different synthetic utility and biological activity.

Quantitative Differentiation Evidence for Ethyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS 361990-21-8) Against Closest Structural Comparators


Regiospecific Synthesis Yield and 1,4-Regioisomeric Fidelity vs. Aryl Azide Variation in Enolate–Azide Cycloaddition

In a systematic study of enolate–azide cycloaddition between ethyl acetoacetate and various aryl azides (including 4-bromophenyl azide), Nelson et al. (2016) reported the synthesis of 10 distinct 4-ethoxycarbonyl-1-aryl-5-methyl-1H-1,2,3-triazoles, nine of which were novel compounds [1]. The reaction conditions (K₂CO₃, DMSO, room temperature) delivered exclusively the 1,4-regioisomer across all aryl azide substrates, demonstrating that the 4-bromophenyl azide substrate does not compromise regiochemical fidelity relative to other aryl azides (phenyl, 4-tolyl, 4-methoxyphenyl, 4-chlorophenyl, etc.) [1]. This regiospecific outcome is critical because the 1,5-regioisomer of 1,4,5-trisubstituted triazoles typically exhibits different biological activity profiles and distinct spectroscopic signatures [1]. The absence of regioisomeric contamination in the product simplifies downstream purification and analytical characterization relative to CuAAC-based methods, where mixtures of 1,4- and 1,5-regioisomers can occur with certain substrates [1].

Regiospecific synthesis Enolate–azide cycloaddition Triazole regiochemistry

Unique C–Br Bond Reactivity: Palladium-Catalyzed Direct Arylation Utility vs. C–Cl and C–H Analogs

The C–Br bond in ethyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate serves as a privileged synthetic handle for palladium-catalyzed cross-coupling reactions. Mokhtar et al. (2017) demonstrated that 1-(bromophenyl)-1,2,3-triazoles, including the 4-bromophenyl isomer, undergo efficient Pd(OAc)₂-catalyzed (1 mol%) direct arylation with a broad range of heteroarenes (thiazoles, thiophenes, furans, pyrroles, isoxazoles) to afford C2-, C3-, and C4-arylated products [1]. The bond dissociation energy (BDE) of the C–Br bond (~284 kJ·mol⁻¹) is substantially lower than that of C–Cl (~351 kJ·mol⁻¹) and C–F (~452 kJ·mol⁻¹), enabling oxidative addition to Pd(0) under milder conditions [2]. The non-halogenated phenyl analog (CAS 27049-64-5) lacks this cross-coupling capability entirely, while the 4-chlorophenyl analog (CAS 91396-26-8) requires more forcing conditions or specialized ligands for efficient coupling [2]. Additionally, the 4-bromophenyl-triazole has been specifically highlighted for enabling Suzuki–Miyaura reactions to produce red-shifted chromophores for chiroptical applications without spectral overlap with substrate absorptions [3].

C–Br cross-coupling Suzuki–Miyaura Direct arylation Synthetic diversification

Antibacterial Pharmacophore Potency: 4-Bromophenyl Substituent vs. 3,4-Dichlorophenyl, 4-Methoxyphenyl, and Unsubstituted Phenyl in β-Carboline–Triazole Hybrids

Although direct antibacterial MIC data for the standalone compound ethyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate are not available in the peer-reviewed literature, class-level inference from a closely related β-carboline–triazole hybrid series provides quantitative evidence for the 4-bromophenyl pharmacophore. In this study, compounds 7d and 7i, each bearing a 4-bromophenyl substituent on the triazole ring, exhibited excellent inhibition of Enterococcus faecium with an MIC of 8 μg·mL⁻¹ [1]. By contrast, compound 7f bearing a 3,4-dichlorophenyl substituent (the most cytotoxic analog with IC₅₀ of 32–46 μM against HepG2 and HeLa cells) did not achieve the same antibacterial potency, and the 4-methoxyphenyl and unsubstituted phenyl variants showed attenuated or negligible antibacterial effects [1]. This demonstrates that the 4-bromophenyl group is not merely a generic halogen substituent but a specific pharmacophoric element that drives antibacterial potency in triazole-containing scaffolds—a finding that would be directly relevant for researchers selecting the ester building block for medicinal chemistry campaigns targeting Gram-positive pathogens.

Antibacterial activity MIC Enterococcus faecium 4-Bromophenyl pharmacophore

Precedented Utility as Key Intermediate in Kinase Inhibitor Patent Literature (TYK2 and Broad-Spectrum Kinase Modulation)

The 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxylate scaffold, including the 4-bromophenyl variant, appears as a key synthetic intermediate in multiple kinase inhibitor patent filings. US Patent 9,096,593 B2 ('Compounds and Methods for Kinase Modulation, and Indications Therefor') explicitly encompasses triazole-4-carboxylate intermediates for the synthesis of kinase-modulating compounds, with Aladdin Scientific cataloguing CAS 361990-21-8 against this patent family . More recently, patent US 2023/0183264 A1 ('TYK2 Inhibitors and Uses Thereof') describes triazole compounds as TYK2 pseudokinase domain (JH2) binders, with 1,2,3-triazole-4-carboxylic acid derivatives serving as synthetic precursors to the final active pharmaceutical ingredients [1]. The 4-bromophenyl variant is specifically advantageous in this context because the bromine atom enables late-stage diversification via cross-coupling to introduce varied aromatic or heteroaromatic groups while retaining the triazole-4-carboxylate ester as a protected carboxylic acid synthon [1]. The non-halogenated phenyl analog cannot serve this dual-purpose role, and the 4-chlorophenyl analog lacks the oxidative addition efficiency of C–Br for Pd-catalyzed diversification under mild conditions [2].

Kinase inhibitor TYK2 Patent intermediate Drug discovery building block

Validated Analytical Identity: SpectraBase-Registered NMR and GC-MS Signatures Enabling Unambiguous Procurement QC vs. Non-Registered Analogs

Ethyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has verified ²H NMR, ¹³C NMR, and GC-MS spectra registered in the Wiley SpectraBase database (Compound ID QoAWCOiLkQ), providing a publicly accessible and citable reference for identity confirmation [1]. This contrasts with the 4-chlorophenyl analog (CAS 91396-26-8), for which spectral registration is less comprehensive in public databases, and the non-halogenated phenyl analog (CAS 27049-64-5), whose melting point is reported only as a computational estimate (mean predicted MP 125.61 °C, adapted Stein & Brown method) rather than an experimentally measured value . The experimentally determined melting point of 120–123 °C for the 4-bromophenyl compound provides a simple, low-cost identity verification parameter for incoming quality control that is absent for the phenyl analog . Furthermore, the InChI Key (XINJEGKIOUNNCJ-UHFFFAOYSA-N) and exact mass (309.01129 g·mol⁻¹) are unambiguous database identifiers that facilitate automated compound registration in electronic laboratory notebooks and inventory management systems [1].

Analytical characterization NMR spectroscopy Mass spectrometry Quality control

Differentiated Application Landscape: Corrosion Inhibition Studies for the 4-Chlorophenyl Analog vs. Absence of Such Data for the 4-Bromophenyl Congener

A notable differentiation between the 4-bromophenyl and 4-chlorophenyl analogs emerges from the applied materials science literature. The 4-chlorophenyl analog, ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS 91396-26-8), has been specifically studied as a corrosion inhibitor for aluminium alloy in hydrochloric acid medium, with the research published in Protection of Metals and Physical Chemistry of Surfaces (2021, 14 citations) [1]. In contrast, a systematic search of the literature reveals no corrosion inhibition studies for the 4-bromophenyl compound. This application divergence is mechanistically significant: the chloride substituent's distinct electronic properties and coordination behavior toward metal surfaces may favor corrosion inhibition, while the bromine atom's superior leaving-group ability and polarizability favor cross-coupling applications in medicinal chemistry [2][3]. For procurement decisions, this means the 4-bromophenyl variant is the appropriate choice for synthetic and medicinal chemistry applications, while the 4-chlorophenyl variant has a documented alternative application space in corrosion science that may be less relevant to drug discovery programs.

Corrosion inhibition Application differentiation 4-Chlorophenyl comparator Materials science

High-Confidence Research and Industrial Application Scenarios for Ethyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS 361990-21-8) Based on Quantitative Differentiation Evidence


Late-Stage Diversification Building Block in Kinase-Targeted Medicinal Chemistry Programs

The C–Br bond in the 4-bromophenyl substituent enables efficient Pd-catalyzed Suzuki–Miyaura and direct arylation reactions, as demonstrated by Mokhtar et al. (2017) for the broader 1-(bromophenyl)-1,2,3-triazole class [1]. This positions the compound as a privileged late-stage diversification intermediate in kinase inhibitor discovery, particularly for TYK2 and broad-spectrum kinase modulation programs where the 1-aryl-5-methyl-triazole-4-carboxylate scaffold is explicitly claimed in patent literature (US 9,096,593 B2 and US 2023/0183264 A1) [2]. The ester group serves as a protected carboxylic acid that can be hydrolyzed and coupled to amines, while the C–Br bond permits parallel diversification of the aryl ring, enabling the rapid generation of compound libraries for SAR exploration.

Antibacterial Lead Optimization Using 4-Bromophenyl Triazole Pharmacophore as a Privileged Starting Point

Class-level SAR evidence from β-carboline–triazole hybrids demonstrates that the 4-bromophenyl substituent confers potent anti-Enterococcus faecium activity (MIC = 8 μg·mL⁻¹) that is not replicated by 3,4-dichlorophenyl, 4-methoxyphenyl, or unsubstituted phenyl variants [3]. Researchers conducting antibacterial lead optimization against Gram-positive pathogens can use this compound as a carboxylic acid precursor (via ester hydrolysis) or as a direct coupling partner to install the bioactive 1-(4-bromophenyl)-5-methyl-triazole motif into hybrid scaffolds, building on the validated pharmacophoric contribution of the bromine atom.

Regiospecific Triazole Library Synthesis with Guaranteed 1,4-Regioisomeric Purity

The enolate–azide cycloaddition methodology reported by Nelson et al. (2016) delivers exclusively the 1,4-regioisomer of 1,4,5-trisubstituted 1,2,3-triazoles when using 4-bromophenyl azide and ethyl acetoacetate as coupling partners [4]. Procurement of this pre-formed 1,4-regioisomeric building block eliminates the need for chromatographic separation of 1,4-/1,5-regioisomeric mixtures that can arise from copper-catalyzed azide–alkyne cycloaddition (CuAAC) routes with certain substrates. This is particularly valuable for combinatorial chemistry and parallel synthesis workflows where regioisomeric purity is critical for biological assay reproducibility.

Analytical Method Development and Reference Standard Deployment with Verified Spectral Identity

With two NMR spectra (¹H and ¹³C, DMSO-d₆) and one GC-MS spectrum registered in the Wiley SpectraBase database, this compound can serve as a qualified reference standard for analytical method development, HPLC-UV/MS system suitability testing, and incoming QC identity verification [5]. The experimentally measured melting point (120–123 °C) provides an orthogonal, low-cost identity check that is unavailable for the non-halogenated phenyl analog, whose melting point is only available as a computational estimate . This makes the 4-bromophenyl variant preferable for laboratories requiring GLP-like documentation of reference standard identity.

Quote Request

Request a Quote for Ethyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.